Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate
Overview
Description
Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate is an organic compound with a complex structure that includes a benzyloxy group, a pyrrolidine ring, and a carboxylic acid methyl ester
Scientific Research Applications
Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as tolloid-like protein 2
Mode of Action
It’s known that similar compounds can undergo reactions such as formation of oximes and hydrazones . In these reactions, the nitrogen acts as a nucleophile, reacting with the carbonyl group of the compound to form an oxime or hydrazone .
Biochemical Pathways
It’s known that similar compounds can affect one-carbon metabolism pathways, which are critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides .
Pharmacokinetics
Similar compounds have been shown to undergo reactions at the benzylic position, which can influence their pharmacokinetic properties .
Result of Action
Similar compounds have been shown to undergo reactions that result in the formation of structurally related components by oxidation, reduction, polymerization, dehydrogenation, and cyclization .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate”. For instance, environmental factors can alter the hyper/hypomethylation of human cancer suppressor gene promoters, proto-oncogene promoters, and the whole genome, causing low/high expression or gene mutation of related genes, thereby exerting oncogenic or anticancer effects .
Future Directions
The Suzuki–Miyaura cross-coupling reaction, which uses organoboron reagents, is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This suggests potential future directions for the use of boronic esters, including “1-(Benzyloxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester”, in organic synthesis .
Preparation Methods
The synthesis of Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzyloxy Group: This step often involves the use of benzyl bromide or benzyl chloride in the presence of a base to form the benzyloxy group.
Esterification: The carboxylic acid group is converted to its methyl ester form using methanol and an acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Comparison with Similar Compounds
Similar compounds to Methyl 1-(benzyloxy)-5-oxopyrrolidine-3-carboxylate include:
1-(Benzyloxy)-2-pyrrolidinone: Lacks the carboxylic acid methyl ester group.
5-Oxopyrrolidine-3-carboxylic acid methyl ester: Lacks the benzyloxy group.
1-(Methoxy)-5-oxopyrrolidine-3-carboxylic acid methyl ester: Has a methoxy group instead of a benzyloxy group.
Properties
IUPAC Name |
methyl 5-oxo-1-phenylmethoxypyrrolidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-17-13(16)11-7-12(15)14(8-11)18-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRONHHYSBFOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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